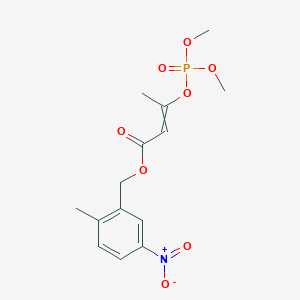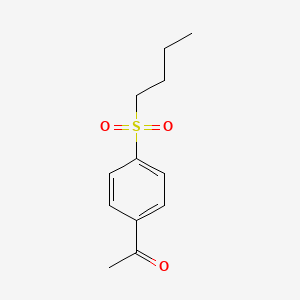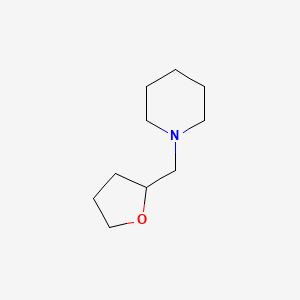
1-(2-Tetrahydrofurylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Tetrahydrofurylmethyl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a tetrahydrofurylmethyl group. Piperidine derivatives are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Tetrahydrofurylmethyl)piperidine typically involves the reaction of piperidine with tetrahydrofuran derivatives under specific conditions. One common method is the nucleophilic substitution reaction where piperidine reacts with 2-chloromethyltetrahydrofuran in the presence of a base such as sodium hydride .
Industrial Production Methods: Industrial production of piperidine derivatives often involves catalytic hydrogenation of pyridine over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions: 1-(2-Tetrahydrofurylmethyl)piperidine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield secondary amines.
Substitution: Nucleophilic substitution reactions are common, where the piperidine nitrogen acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted piperidines, N-oxides, and secondary amines .
Wissenschaftliche Forschungsanwendungen
1-(2-Tetrahydrofurylmethyl)piperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 1-(2-Tetrahydrofurylmethyl)piperidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as NF-κB and PI3K/Akt, which are crucial in cancer progression and other diseases
Vergleich Mit ähnlichen Verbindungen
Piperidine: A basic structure with significant pharmacological properties.
Pyridine: Another nitrogen-containing heterocycle with diverse applications.
Piperine: A naturally occurring alkaloid with various therapeutic effects
Uniqueness: 1-(2-Tetrahydrofurylmethyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydrofurylmethyl group enhances its solubility and reactivity compared to other piperidine derivatives .
Eigenschaften
CAS-Nummer |
85187-52-6 |
|---|---|
Molekularformel |
C10H19NO |
Molekulargewicht |
169.26 g/mol |
IUPAC-Name |
1-(oxolan-2-ylmethyl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-2-6-11(7-3-1)9-10-5-4-8-12-10/h10H,1-9H2 |
InChI-Schlüssel |
IHZVGLCONDEBNK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC2CCCO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



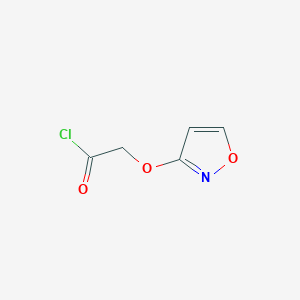
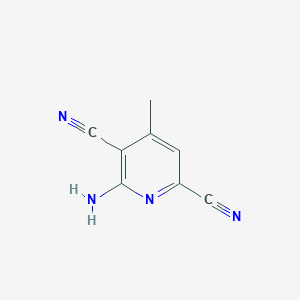
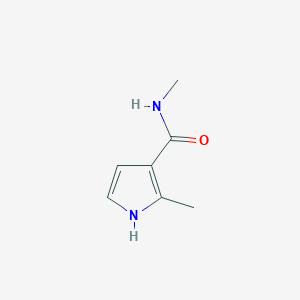

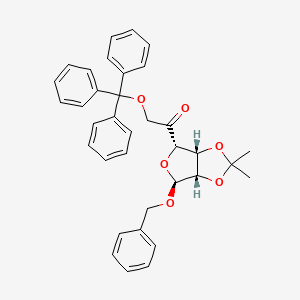
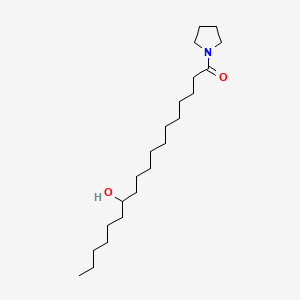

![Glycine, N-[N-[N-(trifluoroacetyl)glycyl]glycyl]-, methyl ester](/img/structure/B13809128.png)
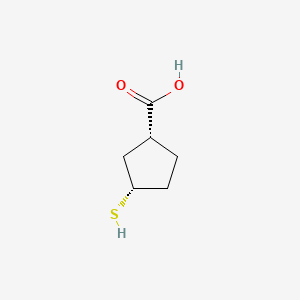
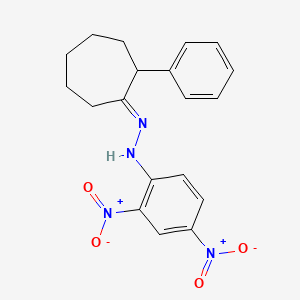
![Bis[1-(methylphenyl)ethyl]phenol](/img/structure/B13809145.png)
